Thiophene-2-ethylamine

Physicochemical characterization Drug-likeness CNS drug discovery

Thiophene-2-ethylamine (2-thiopheneethylamine, 2-(thiophen-2-yl)ethanamine) is an aromatic heterocyclic amine of molecular formula C6H9NS (MW 127.21). The compound is a colorless to pale yellow liquid with a characteristic amine odor, supplied commercially at purities of 96% to ≥99.0% (GC).

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 30433-91-1
Cat. No. B045403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-ethylamine
CAS30433-91-1
Synonyms2-(2-Aminoethyl)thiophene;  2-(2-Thienyl)-1-ethanamine;  2-(2-Thienyl)ethanamine;  2-(2-Thienyl)ethylamine;  2-(2-Thiophene)ethylamine;  2-(Thiophen-2-yl)ethanamine;  2-(Thiophen-2-yl)ethylamine;  2-Thienylethylamine;  β-(2-Thienyl)ethylamine
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCN
InChIInChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
InChIKeyHVLUYXIJZLDNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2-ethylamine (CAS 30433-91-1): Core Physicochemical Properties and Industrial Supply Baseline


Thiophene-2-ethylamine (2-thiopheneethylamine, 2-(thiophen-2-yl)ethanamine) is an aromatic heterocyclic amine of molecular formula C6H9NS (MW 127.21) . The compound is a colorless to pale yellow liquid with a characteristic amine odor, supplied commercially at purities of 96% to ≥99.0% (GC) [1]. Key physical constants include a boiling point of 200–201 °C (750 mmHg) and density of 1.087 g/mL at 25 °C . The molecule is inherently air-sensitive, prone to discoloration (turning red upon prolonged storage), and requires storage under inert gas (nitrogen/argon) at 2–8 °C for optimal stability [2]. As a building block, it contains a primary amine group tethered via an ethyl linker to a thiophene ring, enabling its use in nucleophilic additions, condensations, and cross-coupling reactions .

Why Substituting Thiophene-2-ethylamine with Phenethylamine or Other Heteroarylethylamines Alters Reactivity and Biorecognition Outcomes


Generic substitution of thiophene-2-ethylamine with non-thiophene analogs such as phenethylamine or furfurylamine is not chemically or pharmacologically neutral. The replacement of a benzene ring or oxygen heterocycle with a sulfur-containing thiophene ring fundamentally alters the electron density distribution (HOMO/LUMO energies), the basicity of the amine (pKa ~9.47 for thiophene-2-ethylamine [1] versus ~9.83 for phenethylamine), and the lipophilicity (LogP 1.95 [2] versus ~1.46 for phenethylamine) . These differences directly impact reaction kinetics in microwave-induced condensations and receptor binding affinities in CNS-targeted scaffolds [3]. Consequently, procurement decisions based solely on the amine functional group overlook the sulfur atom's role in tuning electronic properties critical to both synthetic yield and target engagement.

Quantitative Differentiation of Thiophene-2-ethylamine: Head-to-Head Comparisons with Closest Structural Analogs


Thiophene-2-ethylamine vs. Phenethylamine: Reduced Basicity and Increased Lipophilicity Alter CNS Drug-Likeness

Direct comparison of the computed and measured physicochemical properties of thiophene-2-ethylamine against its direct phenyl analog, phenethylamine, reveals distinct differences that influence its behavior in biological systems and synthetic applications . The substitution of the benzene ring with a thiophene ring reduces the basicity of the amine (pKa 9.47 for thiophene-2-ethylamine vs. ~9.83 for phenethylamine) and increases lipophilicity (LogP 1.95 vs. ~1.46) [1]. These differences are attributed to the electron-withdrawing effect and larger polarizability of the sulfur atom compared to the carbon atoms in the phenyl ring, which alters the electron density on the amine nitrogen and the overall partition coefficient .

Physicochemical characterization Drug-likeness CNS drug discovery

Thiophene-2-ethylamine as a Critical Intermediate for Clopidogrel: Purity Requirements Exceed Generic Thiophene Amine Specifications

In the industrial synthesis of the antithrombotic drug clopidogrel (Plavix), thiophene-2-ethylamine serves as a key building block for the construction of the thienopyridine core [1]. The specific SN2 displacement reaction with α-bromo-o-chlorophenylacetic acid methyl ester requires high purity to minimize the formation of regioisomeric impurities that are challenging to remove in downstream processing [2]. For this application, generic thiophene-2-ethylamine (typically supplied at 96-98% purity) is often insufficient; specialized vendors provide material with purity ≥99.0% (GC) and controlled moisture levels (≤0.5%) to ensure consistent yield and enantiomeric purity in the final API [3].

Process chemistry Pharmaceutical intermediate Clopidogrel synthesis

Thiophene-2-ethylamine Derivatives Exhibit Potent In Vitro Antitubercular Activity: Quantitative MIC Data

A series of Schiff base conjugates derived from isatin and thiophene-2-ethylamine, specifically 3-(2-(thiophen-2-yl)ethylimino)indolin-2-ones (compounds I-VIII), were evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv (ATCC 27294) using the Alamar Blue assay [1]. Among the synthesized analogs, compound VII (3-(2-(thiophen-2-yl)ethylimino)-1-((4-phenylpiperazin-1-yl)methyl)-indolin-2-one) demonstrated a minimum inhibitory concentration (MIC) of 3.12 µg/mL [1]. While a direct head-to-head comparison with a non-thiophene analog within the same study was not reported, the activity of this thiophene-2-ethylamine-derived scaffold provides a quantitative benchmark against established antitubercular agents like isoniazid (MIC typically 0.02–0.2 µg/mL) and ethambutol (MIC 0.5–2.0 µg/mL) [2].

Antimycobacterial activity Schiff base Drug discovery

Thiophene-2-ethylamine as a Dopamine D2/D3 Receptor Pharmacophore Replacement: Moderate Affinity and Scaffold Rigidity Effects

A classical study by Bettinetti et al. (2002) explored the replacement of the phenylethylamine pharmacophore with a thienylethylamine moiety in dopaminergic agents [1]. The novel compounds, incorporating the thiophene-2-ethylamine scaffold, displayed moderate affinity for the dopamine D2 and D3 receptors [1]. Critically, the study found that when the thienylethylamine moiety was fixed in a rigid tricyclic hexahydrothianaphthoxazine structure, affinity for the DA receptors was significantly increased compared to more flexible analogs [1]. While specific Ki values for the parent thiophene-2-ethylamine were not reported in the abstract, this work establishes the feasibility of using the thiophene ring as a bioisostere for the phenyl ring in dopamine receptor ligands and highlights the importance of conformational restriction for enhancing target engagement [1].

Dopamine receptor Structure-activity relationship (SAR) CNS drug design

Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs): Thiophene-2-ethylamine as a Surface Modifier for Enhanced Dispersion

Thiophene-2-ethylamine is specifically cited as a suitable reagent for the functionalization of multi-walled carbon nanotubes (MWCNTs) . This application leverages the amine group for covalent attachment to carboxylated defect sites on the nanotube surface, while the thiophene ring provides π-π stacking interactions with the graphitic sidewalls and enhances dispersibility in organic solvents . Although direct quantitative comparison data for dispersion efficiency versus alternative amines (e.g., octadecylamine, ethylenediamine) in the same study were not located, the use of a thiophene-containing amine is distinguished by the potential for electronic communication between the sulfur atom and the conductive nanotube, which can be beneficial for electrochemical sensor and energy storage applications .

Carbon nanotube functionalization Materials chemistry Nanocomposites

Validated Application Scenarios for Thiophene-2-ethylamine (CAS 30433-91-1) Based on Quantitative Evidence


Pharmaceutical Manufacturing: Clopidogrel Intermediate Synthesis Requiring High Purity (>99%)

Procurement of thiophene-2-ethylamine with purity ≥99.0% (GC) and moisture content ≤0.5% is essential for the SN2 displacement reaction that installs the thiophene ethylamine moiety onto the α-bromo-o-chlorophenylacetic acid scaffold [1][2]. Lower purity grades (e.g., 96-98%) increase the burden of side products that complicate crystallization and chiral resolution, ultimately raising the cost per kilogram of the final clopidogrel API .

Medicinal Chemistry: Synthesis of Schiff Base Derivatives for Antitubercular and Anti-inflammatory Screening

The reaction of thiophene-2-ethylamine with isatin derivatives yields a series of 3-(2-(thiophen-2-yl)ethylimino)indolin-2-ones that exhibit in vitro antitubercular activity (MIC 3.12 µg/mL against M. tuberculosis H37Rv for the most potent analog) and anti-inflammatory effects (up to 81.85% inhibition of BSA denaturation at 100 µg/mL) [3]. This application is supported by direct SAR data and molecular docking studies, validating thiophene-2-ethylamine as a versatile amine component for constructing bioactive heterocycles [3].

Neuroscience Research: Development of Dopamine D2/D3 Receptor Ligands via Bioisosteric Replacement

The thienylethylamine moiety serves as a validated bioisostere for the phenylethylamine pharmacophore in the design of dopaminergic agents [4]. Studies indicate that incorporation of this scaffold, particularly when conformationally constrained within rigid tricyclic systems, can significantly enhance binding affinity for D2 and D3 receptors compared to flexible analogs [4]. This scenario is relevant for researchers investigating novel antipsychotic or antiparkinsonian agents where fine-tuning of receptor subtype selectivity is desired.

Materials Science: Covalent Functionalization of Carbon Nanomaterials

Thiophene-2-ethylamine is a suitable reagent for the surface modification of multi-walled carbon nanotubes (MWCNTs) . The primary amine allows for covalent attachment via amide bonds to oxidized nanotubes, while the thiophene ring contributes to π-π interactions with the nanotube sidewalls and may enhance the composite's electronic conductivity . This application is particularly relevant for the development of polymer nanocomposites, electrochemical sensors, and energy storage electrodes where improved nanotube dispersion and interfacial adhesion are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiophene-2-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.